![molecular formula C10H15N3O B13241890 2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13241890.png)
2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of simple building blocks in a single synthetic operation, which is both economically and ecologically advantageous . One efficient method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields .
Industrial Production Methods
These methods are favored for their high atom economy and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial activity against various pathogenic bacteria.
Medicine: It is being explored for its potential use in developing new antimicrobial and antitumor agents.
Industry: Its derivatives are used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of pathogenic bacteria by interfering with their cellular processes . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
2-Propyl-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one can be compared with other pyrimidine derivatives such as:
4H-Pyrido[1,2-a]pyrimidine-2-hydroxy-4-one: Known for its antimicrobial activity.
2H,3H,4H,6H,7H,8H,9H,10H-Pyrimido[1,2-a]azepine: Another heterocyclic compound with potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H15N3O |
|---|---|
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-propyl-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H15N3O/c1-2-3-8-6-10(14)13-5-4-11-7-9(13)12-8/h6,11H,2-5,7H2,1H3 |
Clé InChI |
HOOAVLYATWUDKB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=O)N2CCNCC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[4-(2-methylbutan-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]-1H-pyrrole](/img/structure/B13241807.png)
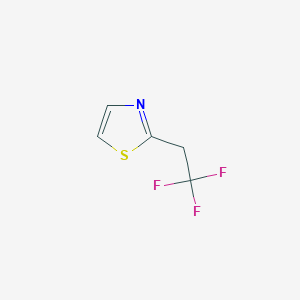
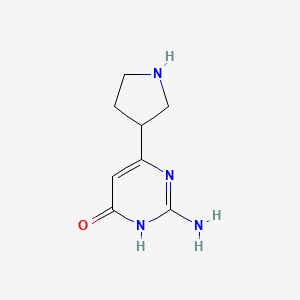
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide](/img/structure/B13241834.png)
![4-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241839.png)
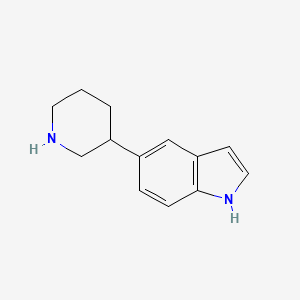
![3-[2-(2-Aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13241851.png)
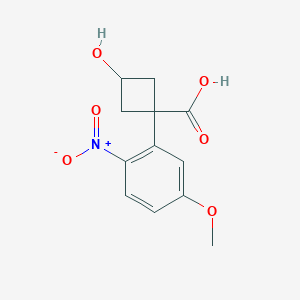
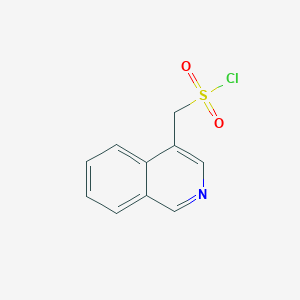
![n-Cyclopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13241873.png)
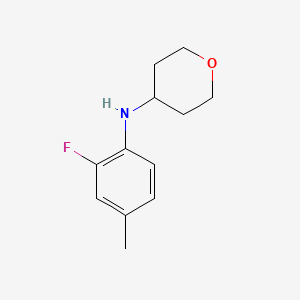


![{2-[(3-Methylbutan-2-yl)amino]phenyl}methanol](/img/structure/B13241891.png)
